
1-(2-(((3,5-Dichloro-4-((4-((2-cyanoethyl)methylamino)phenyl)azo)phenyl)sulphonyl)amino)ethyl)pyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(((3,5-Dichloro-4-((4-((2-cyanoethyl)methylamino)phenyl)azo)phenyl)sulphonyl)amino)ethyl)pyridinium chloride is a complex organic compound with a molecular formula of C23H23Cl3N6O2S. This compound is known for its unique structure, which includes a pyridinium chloride moiety, a sulphonyl group, and an azo linkage. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(((3,5-Dichloro-4-((4-((2-cyanoethyl)methylamino)phenyl)azo)phenyl)sulphonyl)amino)ethyl)pyridinium chloride involves multiple steps. The process typically begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable amine. The sulphonyl group is then introduced through sulphonation, and the final step involves the formation of the pyridinium chloride moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, helps in optimizing the reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
1-(2-(((3,5-Dichloro-4-((4-((2-cyanoethyl)methylamino)phenyl)azo)phenyl)sulphonyl)amino)ethyl)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium chloride moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various amines, sulphonamides, and substituted pyridinium compounds.
Scientific Research Applications
1-(2-(((3,5-Dichloro-4-((4-((2-cyanoethyl)methylamino)phenyl)azo)phenyl)sulphonyl)amino)ethyl)pyridinium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1-(2-(((3,5-Dichloro-4-((4-((2-cyanoethyl)methylamino)phenyl)azo)phenyl)sulphonyl)amino)ethyl)pyridinium chloride involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, leading to inhibition or activation of certain biochemical pathways. The azo linkage and sulphonyl group play a crucial role in its activity, allowing it to interact with different biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(((3,5-Dichloro-4-((4-aminophenyl)azo)phenyl)sulphonyl)amino)ethyl)pyridinium chloride
- 1-(2-(((3,5-Dichloro-4-((4-(dimethylamino)phenyl)azo)phenyl)sulphonyl)amino)ethyl)pyridinium chloride
Uniqueness
1-(2-(((3,5-Dichloro-4-((4-((2-cyanoethyl)methylamino)phenyl)azo)phenyl)sulphonyl)amino)ethyl)pyridinium chloride is unique due to the presence of the 2-cyanoethyl group, which imparts distinct chemical properties and enhances its reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
33869-97-5 |
|---|---|
Molecular Formula |
C23H23Cl3N6O2S |
Molecular Weight |
553.9 g/mol |
IUPAC Name |
3,5-dichloro-4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]-N-(2-pyridin-1-ium-1-ylethyl)benzenesulfonamide;chloride |
InChI |
InChI=1S/C23H23Cl2N6O2S.ClH/c1-30(12-5-10-26)19-8-6-18(7-9-19)28-29-23-21(24)16-20(17-22(23)25)34(32,33)27-11-15-31-13-3-2-4-14-31;/h2-4,6-9,13-14,16-17,27H,5,11-12,15H2,1H3;1H/q+1;/p-1 |
InChI Key |
ZTDOWSYGFNKZEF-UHFFFAOYSA-M |
Canonical SMILES |
CN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)S(=O)(=O)NCC[N+]3=CC=CC=C3)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






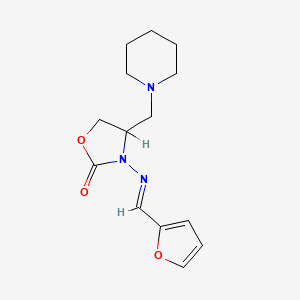
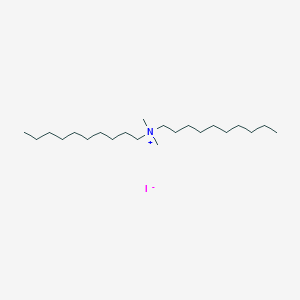
![1-[6-chloro-2-(1-imidazol-1-ylethenyl)-3-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid](/img/structure/B12717373.png)
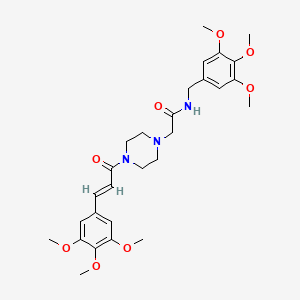

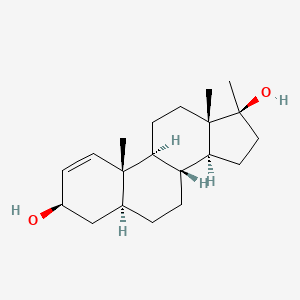

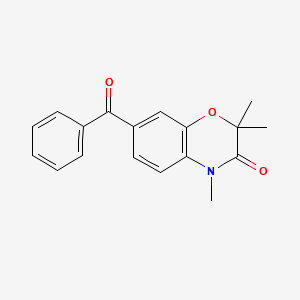
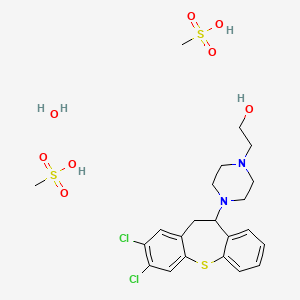
![(Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol](/img/structure/B12717412.png)
